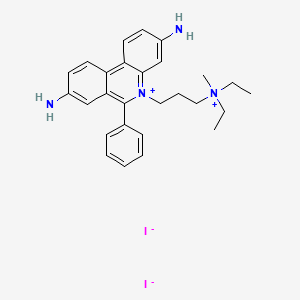
Propidium iodide
描述
Propidium Iodide (PI) is a membrane-impermeant nucleic acid intercalator . It is commonly used to selectively stain dead cells in a mixed live-dead population and also used as a counterstain in multicolor fluorescent assays .
Synthesis Analysis
PI staining is a widely used approach for bacterial viability staining. It binds to DNA by intercalating between the bases with a stoichiometry of one dye per 4-5 base pairs of DNA . It is often used in flow cytometry for cell cycle analysis .Molecular Structure Analysis
The molecular structure of PI is C27H34I2N4 . When bound to nucleic acid, it has an excitation maxima of 535 nm and an emission maxima of 615 nm .Chemical Reactions Analysis
PI is used in flow cytometry to evaluate cell viability or DNA content in cell cycle analysis . It is also used in microscopy to visualize the nucleus and other DNA-containing organelles .Physical And Chemical Properties Analysis
The chemical formula of PI is C27H34I2N4 and its molar mass is 668.39 .科学研究应用
DNA Conformation Studies
- DNA Intercalation Probe : Propidium iodide is used to investigate the structure of alternating and non-alternating DNA polymers containing guanine. It binds to all polymers and natural DNA through intercalation, helping in understanding DNA conformations (Wilson et al., 1986).
Cell Death Analysis
- Flow Cytometry for Cell Death Measurement : PI's ability to bind to DNA but not passively traverse intact cell membranes makes it a critical tool in distinguishing dead cells from live ones in flow cytometry (Crowley et al., 2016).
- Apoptosis Evaluation : The propidium iodide flow cytometric assay is widely used for apoptosis evaluation in various experimental models, leveraging its DNA-binding properties to identify hypodiploid cells (Riccardi & Nicoletti, 2006).
Immunofluorescence and Cytometry
- Nuclear Counterstain in Immunofluorescence : PI is employed as a nuclear counterstain in immunofluorescence, enabling simultaneous visualization of cell nuclei and cellular antigens (Jones & Kniss, 1987).
- Cell Viability and Identification : It's used in fluorescence methods to determine nuclear morphology and viability of different cell types, providing insights into cellular health and status (Yeh et al., 1981).
Cell Cycle Analysis
- DNA Content Analysis in Cell Cycle : PI staining is a rapid method for DNA content per cell determination in the cell cycle, aiding in cell cycle analysis (Krishan, 1975).
Multifunctional Imaging Probes
- Imaging in Gastrointestinal Tract : Propidium iodide is used in imaging probes for fluorescence and X-ray computed tomography, particularly in gastrointestinal tract imaging (Nakamura et al., 2012).
Spectral and
Physical Property Investigations8. Analysis of Spectral and Physical Properties : Studies have explored the impact of anion variations on the morphological, spectral, and physical properties of the propidium luminophore, a red fluorescent dye, to understand its applications in different biological contexts (De Silva et al., 2019).
Chromatin Structure Research
- Interphase Chromatin Structure Studies : Propidium iodide is used in cytochemical studies to analyze the structure of interphasic chromatin, providing insights into cell specialization, neoplastic transformation, and life cycles (Barni & Gerzeli, 1985).
Stem Cell Research
- Epidermal Stem Cell Isolation and Characterization : Propidium iodide, combined with other staining techniques, is employed in isolating and characterizing mouse epidermal stem cells, contributing significantly to stem cell biology and therapy testing (Zhou et al., 2004).
安全和危害
未来方向
PI staining of adherent cells in biofilms may significantly underestimate bacterial viability due to the presence of extracellular nucleic acids (eNA). Therefore, viability staining results of adherent cells should always be validated by an alternative method for estimating viability, preferably by cultivation .
属性
IUPAC Name |
3-(3,8-diamino-6-phenylphenanthridin-5-ium-5-yl)propyl-diethyl-methylazanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N4.2HI/c1-4-31(3,5-2)17-9-16-30-26-19-22(29)13-15-24(26)23-14-12-21(28)18-25(23)27(30)20-10-7-6-8-11-20;;/h6-8,10-15,18-19,29H,4-5,9,16-17,28H2,1-3H3;2*1H/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMOSONTPMZWPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20894084 | |
| Record name | 3,8-Diamino-5-(3-(diethylmethylammonio)propyl)-6-phenylphenanthridinium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark red solid; [Sigma-Aldrich MSDS] | |
| Record name | Propidium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16957 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Propidium iodide | |
CAS RN |
25535-16-4 | |
| Record name | Propidium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025535164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,8-Diamino-5-(3-(diethylmethylammonio)propyl)-6-phenylphenanthridinium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20894084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,8-diamino-5-[3-(diethylmethylammonio)propyl]-6-phenylphenanthridinium diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.786 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPIDIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TP416O228T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



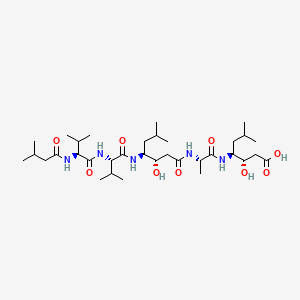
![[(2R)-3,6-dioxopiperazin-2-yl]methyl (2R,4R)-2-benzyl-2-[[(2S)-3-(2-chloro-3-hydroxy-4-methoxyphenyl)-2-(methylamino)propanoyl]-methylamino]-5-(4-hydroxyphenyl)-3-oxo-4-[[(E)-3-[2-[(E)-pent-2-enyl]phenyl]prop-2-enoyl]amino]pentanoate](/img/structure/B1679557.png)
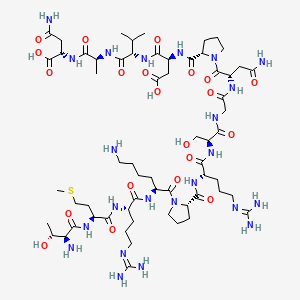
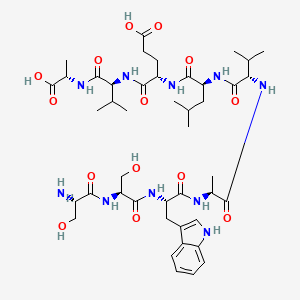
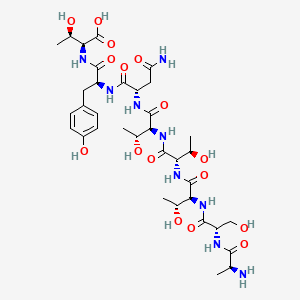
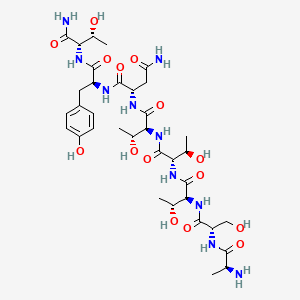

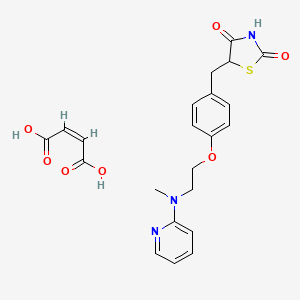
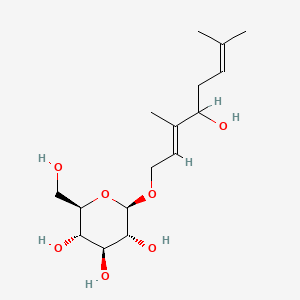
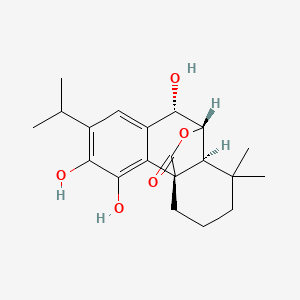
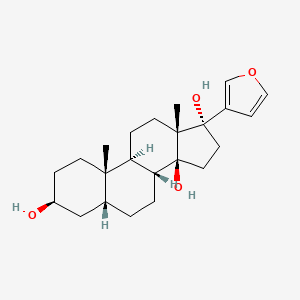
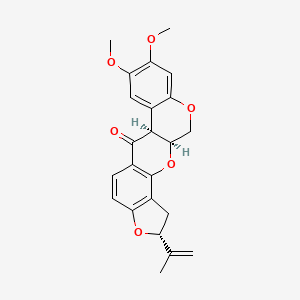
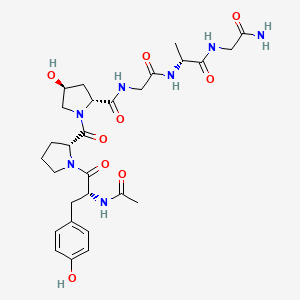
![(2S,3S)-N'-[2-amino-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]butanoyl]-N'-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]-3-[[(2S)-2-[[(2R)-5-(carbamoylamino)-2-[[(Z)-dec-2-enoyl]amino]pentanoyl]amino]-3-hydroxypropanoyl]amino]-2-hydroxybutanediamide](/img/structure/B1679579.png)